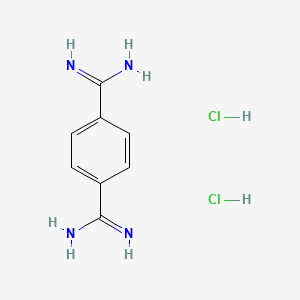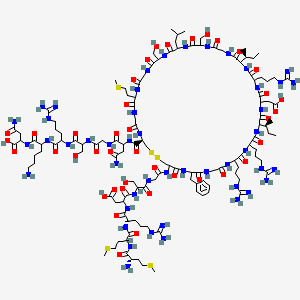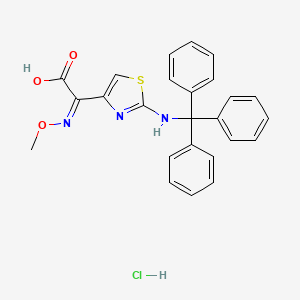![molecular formula C₃₆H₄₄BrO₂P B1142491 [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide CAS No. 1146973-74-1](/img/structure/B1142491.png)
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its molecular formula C36H44BrO2P and a molecular weight of 619.61 g/mol. It is an off-white to pale yellow solid with a melting point of 84-91°C.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide typically involves the reaction of 2,5-dihydroxy-3,4-dimethylbenzaldehyde with decyltriphenylphosphonium bromide under specific conditions. The reaction is carried out in a suitable solvent such as chloroform or methanol, with slight solubility in these solvents. The reaction mixture is then subjected to purification processes to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, solvent, and purification techniques to achieve high yield and purity.
化学反应分析
Types of Reactions
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromide ion can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phosphonium salts, depending on the type of reaction and reagents used.
科学研究应用
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in interrupting the aging process by affecting mitochondrial function.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide involves its interaction with mitochondrial membranes. The compound targets the mitochondria, where it exerts its effects by disrupting the normal function of the electron transport chain. This disruption leads to the generation of reactive oxygen species, which can induce cellular responses related to aging and apoptosis.
相似化合物的比较
Similar Compounds
(10-(2,5-Dihydroxyphenyl)decyl)triphenylphosphonium bromide: Lacks the dimethyl groups on the phenyl ring.
(10-(3,4-Dimethylphenyl)decyl)triphenylphosphonium bromide: Lacks the hydroxyl groups on the phenyl ring.
(10-Phenyl)decyl)triphenylphosphonium bromide: Lacks both hydroxyl and dimethyl groups on the phenyl ring.
Uniqueness
The presence of both hydroxyl and dimethyl groups on the phenyl ring of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide makes it unique. These functional groups contribute to its specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
1146973-74-1 |
|---|---|
分子式 |
C₃₆H₄₄BrO₂P |
分子量 |
619.61 |
IUPAC 名称 |
10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C36H43O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3,(H-,37,38);1H |
SMILES |
CC1=C(C=C(C(=C1C)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am](/img/new.no-structure.jpg)




